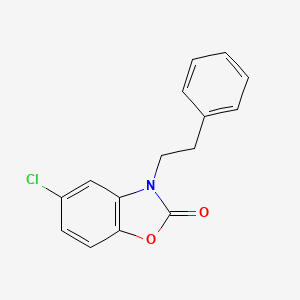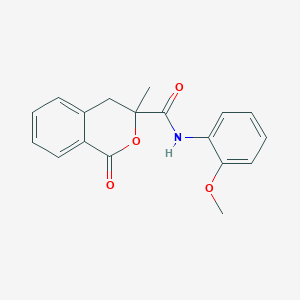![molecular formula C10H9F3N4 B12125527 1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12125527.png)
1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC name is 1H-1,2,4-triazol-5-ylmethanamine .
- The compound exists as a colorless solid and has a molecular weight of approximately 98.11 g/mol.
- It is typically stored at 4°C, protected from light.
- The hydrochloride salt form is also available.
- Safety information includes warnings about potential harm (H302, H315, H319, H332, H335) and precautions (P261, P280, P305+P351+P338) .
1H-1,2,4-Triazole-5-methanamine: (CAS Number: 58502-29-7) is a chemical compound with the linear formula .
Preparation Methods
Synthetic Routes: The synthesis of 1H-1,2,4-triazole-5-methanamine involves various methods, including cyclization reactions starting from appropriate precursors.
Reaction Conditions: These reactions often occur under mild conditions, with suitable catalysts or reagents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses are well-established.
Chemical Reactions Analysis
Reactivity: 1H-1,2,4-triazole-5-methanamine can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the triazole ring, often with functional groups attached.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules due to its versatile reactivity.
Biology: Investigated for potential bioactivity, including antimicrobial and antifungal properties.
Medicine: Research focuses on its pharmacological effects and potential therapeutic applications.
Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism of action for 1H-1,2,4-triazole-5-methanamine depends on its specific application.
- In biological systems, it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Consider compounds like 5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole (CAS Number: 1333154-10-1) .
Uniqueness: Highlight the distinct features of 1H-1,2,4-triazole-5-methanamine compared to related compounds.
Remember that this compound’s applications and properties continue to be explored, making it an intriguing subject for scientific investigation
Properties
Molecular Formula |
C10H9F3N4 |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)16-17-9/h1-4H,5,14H2,(H,15,16,17) |
InChI Key |
FOFDGGVZVHNCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



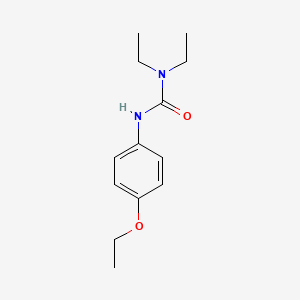

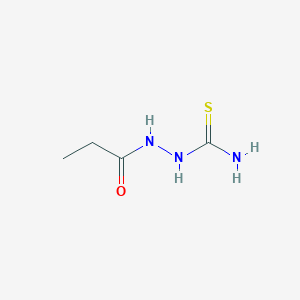
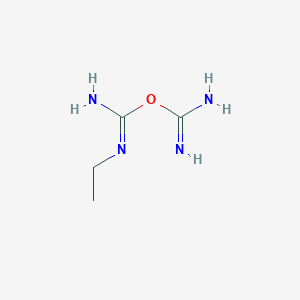
![Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B12125478.png)



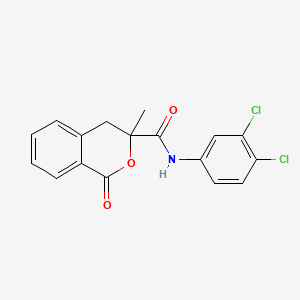
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12125505.png)
